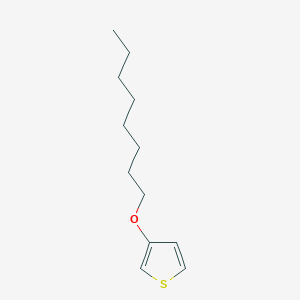

3-Octyloxythiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20OS |

|---|---|

Molecular Weight |

212.35 g/mol |

IUPAC Name |

3-octoxythiophene |

InChI |

InChI=1S/C12H20OS/c1-2-3-4-5-6-7-9-13-12-8-10-14-11-12/h8,10-11H,2-7,9H2,1H3 |

InChI Key |

AUVZKIJQGLYISA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CSC=C1 |

Related CAS |

137939-31-2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Octyloxythiophene Monomer and Its Precursors

Synthesis of 3-Octyloxythiophene via Transetherification Reactions

The synthesis of this compound is commonly achieved through a transetherification reaction. kuleuven.be This method involves the reaction of a precursor, such as 3-methoxythiophene, with octanol. The process is typically catalyzed by an acid, like sodium hydrogen sulfate (B86663) (NaHSO₄), and is driven forward by the removal of a lower-boiling alcohol byproduct, such as methanol (B129727), through azeotropic distillation with a solvent like toluene (B28343). kuleuven.be

A typical procedure involves heating a solution of 3-methoxythiophene, an excess of octanol, and a catalytic amount of NaHSO₄ in dry toluene. kuleuven.be The azeotropic mixture of methanol and toluene is distilled off to shift the equilibrium towards the product. kuleuven.be After the reaction is complete, the catalyst is filtered off, and the organic layer is washed and dried. The final product, this compound, is then purified by vacuum distillation, yielding a colorless oil. kuleuven.be One reported synthesis achieved a yield of 67%. kuleuven.be

Table 1: Synthesis of this compound via Transetherification

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

|---|

Regioselective Halogenation of this compound

The introduction of halogen atoms at specific positions on the thiophene (B33073) ring is a crucial step for subsequent polymerization and functionalization reactions. This process, known as regioselective halogenation, allows for controlled synthesis of well-defined polymer structures. kuleuven.bethieme.de For thiophene derivatives, the 2 and 5 positions are the most reactive sites for electrophilic substitution.

Synthesis of Bromo-Substituted this compound Isomers (e.g., 2,5-dibromo-3-octyloxythiophene)

A common and important halogenated derivative is 2,5-dibromo-3-octyloxythiophene. This compound serves as a key monomer for the synthesis of regioregular poly(this compound)s. kuleuven.be The synthesis is typically carried out by reacting this compound with a brominating agent, most commonly N-bromosuccinimide (NBS). kuleuven.be

In a representative synthesis, NBS is added in portions to a solution of this compound in a solvent mixture like chloroform (B151607) and acetic acid under an inert atmosphere. kuleuven.be The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction is quenched, and the crude product is extracted and purified, often by column chromatography, to yield 2,5-dibromo-3-octyloxythiophene. kuleuven.be

Table 2: Synthesis of 2,5-dibromo-3-octyloxythiophene

| Starting Material | Reagent | Solvent | Product |

|---|

Preparation of Grignard Derivatives from Halogenated Monomers

Grignard reagents are organomagnesium compounds that are highly valuable in organic synthesis for forming new carbon-carbon bonds. byjus.comsigmaaldrich.com In the context of thiophene chemistry, Grignard derivatives of halogenated monomers like 2,5-dibromo-3-octyloxythiophene are essential intermediates for certain types of polymerization, such as the GRIM (Grignard Metathesis) method. kuleuven.be

The preparation involves the reaction of the brominated thiophene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.compressbooks.pub More advanced methods utilize a magnesium-halogen exchange reaction, where an organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl) is used to swap the bromine atom for a MgCl group. rsc.orgharvard.edu This method is particularly useful for preparing functionalized Grignard reagents. harvard.edu For instance, 2,5-dibromo-3-octyloxythiophene can be transformed into its Grignard derivative using methyl magnesium bromide, which is then used in Kumada cross-coupling polymerizations. kuleuven.be

Novel Synthetic Approaches to Functionalized Octyloxythiophenes

Research into conducting polymers continues to drive the development of new synthetic methods for functionalized thiophenes. Novel approaches aim to introduce various functional groups onto the thiophene backbone to tune the electronic and physical properties of the resulting materials. nih.govmdpi.com

One area of development involves the synthesis of complex molecules where octyloxythiophene units are incorporated into larger structures, such as diketopyrrolopyrrole (DPP) dyes. nih.gov In these syntheses, functionalized thiophene derivatives, which may include an octyloxy group, are coupled with other aromatic or heterocyclic units through metal-catalyzed cross-coupling reactions. nih.gov These multistep procedures allow for the creation of materials with tailored properties, such as specific absorption wavelengths and semiconductor characteristics. nih.gov

Another approach focuses on creating functionalized organochalcogen compounds from natural products, which can then be used to build more complex heterocyclic systems. mdpi.com While not directly starting from this compound, these regioselective synthesis strategies for creating functionalized heterocycles represent an expanding area of research that could be adapted for novel thiophene derivatives. mdpi.com

Polymerization Strategies for Poly 3 Octyloxythiophene

Oxidative Polymerization Techniques

Oxidative polymerization is a common and straightforward approach for synthesizing conjugated polymers. This method involves the oxidation of the monomer, 3-octyloxythiophene, to form radical cations that subsequently couple to form the polymer chain. nih.gov This process can be initiated either chemically, using an oxidizing agent, or electrochemically.

The use of ferric chloride (FeCl₃) as an oxidizing agent is a widely adopted chemical method for synthesizing poly(3-alkylthiophenes) and their derivatives due to its simplicity and effectiveness in producing high molecular weight polymers. kpi.uascielo.br The polymerization is typically carried out by dissolving the this compound monomer in a suitable organic solvent, such as chloroform (B151607), and adding FeCl₃. cmu.edukuleuven.be

The proposed mechanism involves the oxidation of the thiophene (B33073) monomer by FeCl₃, which is believed to act as a Lewis acid, to generate radical cations. researchgate.net These radical species are predominantly formed at the 2- and 5-positions of the thiophene ring, which then propagate to form the polymer. cmu.edu The reaction is heterogeneous, and evidence suggests that the solid-state crystal structure of FeCl₃ is crucial for its activity as an oxidant. kpi.ua The polymerization is thought to proceed through a radical mechanism, which can lead to a more regular polymer structure compared to a radical cation mechanism. kpi.ua

One of the significant outcomes of this method is the potential for high polymer yields. However, a notable drawback is the variability in results and potential for impurities. cmu.edu Studies have shown that identical reaction conditions can produce polymers with a wide range of molecular weights and polydispersity indices (PDIs). cmu.edu For instance, five identical polymerizations of 3-octylthiophene (B1296729) with FeCl₃ yielded polymers with molecular weights ranging from 54,000 to 122,000 g/mol and PDIs from 1.6 to 2.7. cmu.edu Furthermore, residual iron impurities can be a concern, affecting the material's performance in electronic devices. cmu.edu Despite these challenges, FeCl₃-mediated polymerization remains a cost-effective and scalable route for producing poly(this compound). mdpi.comrsc.orgrsc.org

Table 1: Research Findings on FeCl₃ Polymerization of 3-Substituted Thiophenes

| Monomer | Solvent | Key Findings | Reference |

|---|---|---|---|

| This compound | Chloroform | Prepared via oxidative polymerization with FeCl₃, resulting in a polymer with low molecular weight (Mw = 2800 g/mol) due to low solubility in its oxidized state. | researchgate.net |

| 3-Octylthiophene | Chloroform | Reaction is highly reproducible but can yield polymers with a wide range of molecular weights (54k to 122k) and PDIs (1.6 to 2.7) under identical conditions. | cmu.edu |

| 3-Hexylthiophene (B156222) | Chloroform | Produces polymers with about 70-80% regioregularity and higher molecular weight compared to other methods. | redalyc.orgscielo.br |

| 3-Hexylthiophene | Dichloromethane | Results in polymers with considerably lower molecular weight and polydispersity compared to using chloroform, without significant loss of regioregularity. | scielo.brredalyc.org |

| 3-Alkylthiophenes | Not Specified | The polymerization is hypothesized to proceed via a radical mechanism on the surface of solid FeCl₃, leading to fewer regio-irregularities. | kpi.ua |

Electrochemical polymerization is an alternative oxidative technique where an applied electrical potential, rather than a chemical oxidant, is used to drive the polymerization of the monomer onto an electrode surface. frontiersin.orgossila.com This method offers excellent control over the film's thickness and morphology. nih.gov The process is typically conducted in a three-electrode electrochemical cell containing the monomer and an electrolyte solution. frontiersin.orgossila.com The anions from the electrolyte are incorporated into the growing polymer film as counterions to balance the positive charge of the oxidized polymer backbone, significantly influencing the final properties of the material. frontiersin.orgossila.com For poly(this compound), this method has been successfully used to synthesize soluble, conjugated polymer films. researchgate.netresearchgate.net

Two primary techniques are used in electrochemical polymerization:

In the potentiostatic method, a constant potential is applied between the working electrode (where the polymer film grows) and a reference electrode. acs.org The monomer is oxidized at the electrode surface, leading to the formation of radical cations that couple to form the polymer. ossila.com This technique allows for the growth of uniform polymer films. The applied potential is a critical parameter, as it influences the rate of polymerization and the properties of the resulting polymer film.

The galvanostatic method involves maintaining a constant current between the working electrode and a counter electrode. nih.govacs.org This approach ensures a constant rate of polymerization. It is particularly useful for creating polymer films of a desired thickness, as the film thickness is directly proportional to the total charge passed during the polymerization. nih.gov Both potentiostatic and galvanostatic methods have been effectively employed to polymerize various thiophene derivatives, yielding stable, conductive films with reversible electrochemical properties. nih.govacs.org

Table 2: Comparison of Electrochemical Polymerization Techniques

| Technique | Controlled Parameter | Key Feature | Application Example | Reference |

|---|---|---|---|---|

| Potentiostatic | Electrical Potential | Allows for precise control over the oxidation state and uniformity of the polymer film. | Used for depositing films of 3,3'-dialkylsulfanyl-2,2'-bithiophenes. | acs.org |

| Galvanostatic | Electrical Current | Ensures a constant rate of polymer deposition, controlling film thickness. | Employed to polymerize PEDOT around living neural cells at a controlled rate. | nih.gov |

Electrochemical Polymerization Methods

Catalyst-Transfer Polycondensation Methodologies

To overcome the limitations of oxidative polymerization, particularly the lack of control over regioregularity and molecular weight, catalyst-transfer polycondensation methods have been developed. These techniques are chain-growth polymerizations that allow for the synthesis of well-defined polymer architectures. core.ac.uk

Grignard Metathesis (GRIM) polymerization is a powerful catalyst-transfer polycondensation method for producing highly regioregular poly(3-substituted thiophene)s. tdl.org This technique offers precise control over molecular weight and results in polymers with narrow molecular weight distributions. core.ac.uk

The process begins with the synthesis of a 2,5-dihalo-3-octyloxythiophene monomer, typically 2,5-dibromo-3-octyloxythiophene. kuleuven.be This monomer is then treated with a Grignard reagent, such as methyl magnesium bromide, to undergo a halogen-metal exchange, forming a mixture of isomeric thienyl Grignard reagents. kuleuven.be A nickel catalyst, commonly [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), is then introduced. kuleuven.beresearchgate.net

The polymerization proceeds in a chain-growth fashion, where the nickel catalyst "walks" along the polymer chain as new monomer units are added. core.ac.uk This "living" nature of the polymerization allows for the synthesis of polymers with predetermined molecular weights, which can be controlled by the monomer-to-catalyst ratio. core.ac.uk The GRIM method has been successfully used to synthesize poly(this compound), yielding a polymer with a different degree of regioregularity compared to that produced by oxidative polymerization. kuleuven.be This high degree of structural control is crucial for optimizing the electronic and photonic properties of the resulting materials. core.ac.uk

Table 3: Research Findings on GRIM Polymerization of 3-Substituted Thiophenes

| Polymer | Monomer | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Poly(this compound) | 2,5-dibromo-3-octyloxythiophene | Ni(dppp)Cl₂ | The GRIM method was used to produce a polymer sample with a distinct regioregularity compared to FeCl₃ polymerization. | kuleuven.be |

| Poly[3-(4-octylphenoxy)thiophene] | 2,5-dibromo-3-(4-octylphenoxy)thiophene | Ni(dppp)Cl₂ | GRIM allows for the preparation of regioregular polymer with controlled molecular weights. | researchgate.net |

| Poly(3-alkylthiophenes) | 2,5-dibromo-3-alkylthiophenes | Nickel initiator | Confirmed to be a quasi-"living" chain growth mechanism, allowing for predetermined molecular weights and narrow PDIs (1.2-1.5). | core.ac.uk |

| Poly(3-hexylthiophene) | 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | The polymerization proceeds via a living mechanism, enabling the synthesis of end-functionalized polymers and block copolymers. | tdl.org |

Kumada Cross-Coupling Polymerization (KCTCP)

Kumada Catalyst-Transfer Polycondensation (KCTP) represents a significant method for synthesizing conjugated polymers like poly(this compound) with well-defined structures. nih.gov This chain-growth polymerization technique utilizes a Kumada cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a transition metal, typically a nickel or palladium complex. wikipedia.orgslideshare.net The process is renowned for producing polymers with controlled molecular weight and low polydispersity. nih.gov

The polymerization of this compound via KCTCP often employs the Grignard Metathesis (GRIM) method. In this approach, the monomer, 2,5-dibromo-3-octyloxythiophene, undergoes a magnesium-bromine exchange reaction with an alkyl Grignard reagent, such as methylmagnesium bromide. kuleuven.becmu.edu This in-situ formation of the thiophene Grignard derivative is followed by the addition of a nickel catalyst, commonly bis(diphenylphosphinopropane)nickel(II) dichloride (Ni(dppp)Cl₂), which initiates polymerization. kuleuven.be

The generally accepted mechanism for this catalyst-transfer polycondensation involves several key steps: wikipedia.orgnih.govresearchgate.net

Initiation : The Ni(II) precatalyst is reduced to an active Ni(0) species. The first step often involves the coupling of two monomer units to form a bithiophene-Ni complex, which serves as the actual initiator. nih.gov

Oxidative Addition : The active Ni(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of a monomer molecule. wikipedia.orgresearchgate.net

Transmetalation : The organomagnesium part of another monomer molecule displaces the halide on the nickel center. wikipedia.orgresearchgate.net

Reductive Elimination : A new carbon-carbon bond is formed between the two thiophene units, and the Ni(0) catalyst is regenerated. wikipedia.orgresearchgate.net

Crucially, in this chain-growth mechanism, the catalyst remains associated with the growing polymer chain and is transferred intramolecularly to the terminal carbon-bromine bond of the newly elongated molecule after each monomer addition. nih.gov This "catalyst-transfer" process suppresses termination and transfer reactions, allowing for the synthesis of well-defined polymers where the molecular weight can be controlled by the monomer-to-catalyst feed ratio. nih.govnih.gov

"Reversed McCullough" Procedure and Isomer Control

The regioregularity, or the specific orientation of monomer units in the polymer chain, is a critical factor determining the material's electronic and optical properties. cmu.edunih.gov For poly(3-substituted)thiophenes, three types of couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu High HT regioregularity allows the polymer backbone to adopt a more planar conformation, which enhances conjugation and improves properties like charge carrier mobility. cmu.edunih.govnih.gov

While the GRIM method can produce poly(this compound), the "reversed McCullough" method offers superior control over isomer formation, leading to a more regioregular polymer. kuleuven.be The key difference lies in the starting monomer and the resulting Grignard intermediate. kuleuven.be

In the standard McCullough method, a 2-bromo-3-alkylthiophene is lithiated at the 5-position to create a specific organometallic intermediate. cmu.edu Applying this to alkoxythiophenes is problematic as it can lead to a mixture of isomers. kuleuven.be

In the "reversed McCullough" method, one starts with 2,5-dibromo-3-octyloxythiophene, which is selectively debrominated at the 2-position using n-BuLi. This creates a different, more stable isomeric intermediate compared to the one formed in the standard GRIM method. kuleuven.be

This modification is crucial because the subsequent polymerization with a Ni(dppp)Cl₂ catalyst proceeds with high fidelity, primarily forming the desired HT linkages. The steric and electronic properties of the alkoxy group and the specific isomeric monomer generated in the "reversed McCullough" procedure guide the catalyst to add in a regiospecific manner, minimizing HH and TT "defect" couplings. kuleuven.be As a result, poly(this compound) synthesized via this route exhibits a higher degree of regioregularity, as evidenced by NMR spectroscopy, which shows a cleaner aromatic signal compared to polymers made by other methods. kuleuven.be

Cationic Polymerization using Lewis Acid Initiators

Cationic polymerization is another pathway to synthesize poly(this compound). This method is a type of chain-growth polymerization initiated by a cationic species. wikipedia.org For monomers like this compound, which are nucleophilic due to the electron-donating nature of the alkoxy group, polymerization can be initiated by strong acids. wikipedia.orgunibo.it

Lewis acids are the most common initiators for cationic polymerization. wikipedia.orgmit.edu Potent Lewis acids such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium(IV) chloride (TiCl₄) are frequently used. wikipedia.org The initiation mechanism often involves a co-initiator, such as trace amounts of water or an alcohol. mit.edulibretexts.org

The process can be described as follows:

Initiation : The Lewis acid reacts with a co-initiator (e.g., H₂O) to form a highly acidic protonic species, a Brønsted acid. unibo.itmit.edu This strong acid then protonates a this compound monomer, generating a carbocation (the active center). unibo.it

Propagation : The newly formed cationic end of the polymer chain adds to another nucleophilic monomer. This process repeats, extending the polymer chain. mit.edu The rate of propagation is typically very high in cationic polymerizations. mit.edu

Termination and Chain Transfer : The propagating chain can be terminated by reacting with the counter-ion, a nucleophilic impurity, or through rearrangement. mit.edu Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), is also a common event that can limit the final molecular weight. mit.edu

Controlling cationic polymerization to achieve high molecular weights and low polydispersity can be challenging due to the high reactivity of the propagating carbocation and the prevalence of side reactions. mit.edu The choice of Lewis acid, solvent, and temperature is critical to manage these factors and influence the final polymer structure. wikipedia.org

Impact of Polymerization Conditions on Polymer Architecture and Regioregularity

The final properties of poly(this compound) are profoundly influenced by the conditions under which it is synthesized. Key parameters such as the choice of polymerization method, catalyst, solvent, temperature, and monomer-to-initiator ratio dictate the polymer's architecture (molecular weight and polydispersity) and its regioregularity. kuleuven.benih.govnist.gov

Molecular Weight and Polydispersity:

In chain-growth polymerizations like KCTCP, the number-average molecular weight (Mₙ) can be controlled by the initial feed ratio of the monomer to the catalyst. nih.govnih.gov For instance, using a higher monomer-to-Ni(dppp)Cl₂ ratio in the GRIM synthesis of poly(3-octyloxthiophene) generally leads to a higher molecular weight. nih.gov However, achieving very high molecular weights in ether-substituted polythiophenes can be more challenging compared to their alkyl-substituted counterparts. nih.govresearchgate.net The reaction solvent also plays a role; improved solvation of the growing polymer can help achieve higher molecular weights by preventing premature precipitation. nih.gov Conversely, cationic polymerizations are often characterized by lower molecular weights and broader polydispersity indices (PDI) due to frequent chain transfer and termination reactions. mit.edu

Regioregularity:

Regioregularity is arguably the most critical structural parameter for polythiophenes. It is primarily determined by the polymerization method. kuleuven.benih.gov

Oxidative Polymerization with reagents like iron(III) chloride (FeCl₃) typically results in regioirregular polymers, with significant proportions of HH and TT couplings that disrupt the backbone planarity and conjugation. kuleuven.be

Kumada Cross-Coupling (GRIM) offers much better control, leading to significantly more regioregular polymers. kuleuven.be

The "Reversed McCullough" method provides the highest degree of regioregularity for poly(this compound), approaching nearly perfect HT coupling by carefully controlling the isomerism of the monomer intermediate. kuleuven.be

Decreasing regioregularity (i.e., a higher percentage of HH defects) introduces "kinks" in the polymer chain. nist.gov This steric hindrance leads to a lower degree of crystallinity, a blue-shift in the polymer's absorption spectrum (indicating a larger bandgap), and reduced charge-carrier mobility. kuleuven.benih.govnist.gov Therefore, maximizing the percentage of HT couplings is essential for optimizing the optoelectronic performance of the material.

The following table summarizes the impact of different polymerization methods on the properties of poly(this compound), based on reported findings. kuleuven.be

| Polymerization Method | Catalyst/Reagent | Regioregularity Indication (from ¹H-NMR) | Molecular Weight (Mₙ) (g/mol) | Polydispersity (PDI) |

|---|---|---|---|---|

| Oxidative Polymerization | FeCl₃ | Highly irregular | 2,500 | 2.9 |

| GRIM (KCTCP) | Ni(dppp)Cl₂ | Mostly regular with some irregularities | 15,000 | 1.6 |

| "Reversed McCullough" | Ni(dppp)Cl₂ | Almost perfectly regioregular | 11,000 | 1.6 |

Structural Elucidation and Conformational Analysis of Poly 3 Octyloxythiophene

Advanced Spectroscopic Characterization

Spectroscopic methods are powerful tools for the non-destructive analysis of P3OOT's chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the polymer's composition and electronic properties.

NMR spectroscopy is a cornerstone technique for determining the detailed microstructure of polymers like P3OOT. rsc.orgrsc.orgacs.orgwiley-vch.deepo.orgcmu.edunipne.ro It allows for the precise analysis of the polymer's regioregularity, the identification of different chemical environments of protons and carbons, and the elucidation of through-space and through-bond connectivities.

Proton NMR (¹H NMR) is particularly sensitive to the local environment of hydrogen atoms and is instrumental in quantifying the regioregularity of P3OOT. The chemical shift of the aromatic proton on the thiophene (B33073) ring is highly indicative of the coupling pattern between adjacent monomer units.

Head-to-Tail (HT) Coupling: In a highly regioregular, head-to-tail coupled poly(3-alkylthiophene), a characteristic singlet is observed for the aromatic proton, typically around 6.98 ppm. wiley-vch.decmu.edu This indicates a consistent chemical environment for these protons along the polymer backbone. For poly(3-octyloxythiophene) specifically, this signal can be found at approximately 6.93 ppm. kuleuven.be

Head-to-Head (HH) and Tail-to-Tail (TT) Couplings: The presence of regioirregular linkages, such as head-to-head (HH) or tail-to-tail (TT) couplings, introduces steric hindrance and alters the electronic environment. kuleuven.be This results in a more complex aromatic region in the ¹H NMR spectrum, with multiple signals appearing. rsc.org These "defects" in the polymer structure disrupt the planarity and conjugation, impacting the material's electronic and photonic properties. cmu.edu

The degree of regioregularity can be calculated from the integration of the signals corresponding to the different coupling patterns. For instance, a polymer with 99% head-to-tail coupling will show a dominant peak for the HT configuration and very small signals for HH or TT configurations. wiley-vch.de

Table 1: Representative ¹H NMR Chemical Shifts for Poly(3-substituted)thiophenes

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic C-H | ~6.98 | s | - |

| α-Methylene (-OCH₂-) | ~4.16 | s | - |

| β-Methylene (-OCH₂CH ₂-) | ~1.86-1.88 | s/m | - |

| Methylene (B1212753) Chain | ~1.25-1.31 | m | - |

| Terminal Methyl (-CH₃) | ~0.86-0.89 | t/s | - |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific polymer batch. Data compiled from multiple sources. cmu.edukuleuven.be

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the polymer. rsc.orgcmu.edu Each carbon atom in a unique chemical environment gives rise to a distinct signal, allowing for the confirmation of the polymer's backbone structure and the identification of the octyloxy side chain carbons.

In regioregular poly(3-dodecylthiophene), which is structurally similar to P3OOT, the aromatic carbons of the thiophene ring typically appear in the range of 128-140 ppm. cmu.edu The carbon atoms of the octyloxy side chain will have characteristic shifts, with the carbon attached to the oxygen appearing further downfield.

Table 2: Representative ¹³C NMR Chemical Shifts for Poly(3-substituted)thiophenes

| Carbon | Chemical Shift (ppm) |

| C=C (Thiophene Ring) | 128.61 - 139.89 |

| C-O | ~72.7 |

| Methylene Chain | 22.70 - 31.94 |

| Terminal Methyl (-CH₃) | 14.10 - 14.2 |

Note: Chemical shifts are approximate and can vary. Data compiled from multiple sources. cmu.edukuleuven.behmdb.cahmdb.cadtic.mil

Two-dimensional (2D) NMR techniques are powerful for resolving complex spectra and providing detailed structural information that is not available from 1D spectra. cmu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. researchgate.net This is particularly useful for confirming the regioregularity and understanding the conformation of the polymer chain. For instance, cross-peaks between protons on adjacent monomer units can confirm their connectivity and relative orientation.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal the coupling network of protons within a spin system. researchgate.net This can be used to assign all the proton signals belonging to a specific monomer unit, even in cases of spectral overlap.

Heteronuclear Multiple Quantum Coherence (HMQC): HMQC correlates the chemical shifts of protons with the directly attached carbon atoms. researchgate.net This technique is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

These advanced 2D NMR methods are crucial for a comprehensive structural elucidation of P3OOT, especially for identifying minor isomeric forms and gaining insights into the polymer's three-dimensional structure in solution. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. acs.orgepo.orgnipne.ro The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. wiley.compressbooks.pub

For P3OOT, the FTIR spectrum provides confirmation of the key structural features:

Thiophene Ring Vibrations: The vibrations of the C-H and C=C bonds within the thiophene ring give rise to characteristic absorption bands. For example, bands around 1536 cm⁻¹, 1408 cm⁻¹, and in the 680-860 cm⁻¹ region are indicative of the thiophene ring. researchgate.net The disappearance of bands associated with monosubstituted thiophenes (around 771 and 680 cm⁻¹) upon polymerization confirms the substitution at the 2 and 5 positions of the thiophene ring. researchgate.net

Octyloxy Side Chain Vibrations: The C-H stretching and bending vibrations of the CH₂ and CH₃ groups in the octyl chain are typically observed in the regions of 2850-2960 cm⁻¹ and 1377-1465 cm⁻¹, respectively. researchgate.netoatext.com The C-O stretching vibration of the ether linkage is also a key diagnostic peak.

Conjugation Effects: The position and intensity of the C=C stretching bands of the thiophene ring can be influenced by the conjugation length of the polymer backbone. Changes in these bands can reflect differences in the planarity and electronic structure of the polymer chain. mdpi.com

Table 3: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925, ~2855 | C-H Asymmetric & Symmetric Stretching | Alkyl Chain (CH₂, CH₃) |

| ~1510-1537 | C=C Out-of-Phase Stretching | Thiophene Ring |

| ~1465 | CH₂ Scissoring | Alkyl Chain |

| ~1409 | C=C In-Phase Stretching | Thiophene Ring |

| ~1377 | CH₃ Symmetric Bending | Alkyl Chain |

| ~1079 | C-O-C Stretching | Ether Linkage |

| ~820-858 | C-H Out-of-Plane Bending | Thiophene Ring |

Note: Peak positions are approximate and can be influenced by sample preparation and polymer conformation. Data compiled from multiple sources. researchgate.netosti.gov

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the polymer. wiley-vch.deepo.org For conjugated polymers like P3OOT, the primary absorption band in the visible region corresponds to the π-π* transition of the conjugated backbone. The position of the absorption maximum (λ_max) is directly related to the effective conjugation length of the polymer chain. rsc.org

A longer effective conjugation length, which arises from a more planar and ordered polymer backbone, results in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) of the λ_max. psu.edu Therefore, UV-Vis spectroscopy is a powerful tool for assessing the degree of order and planarity in P3OOT in both solution and solid-state films.

Solution vs. Film: In solution, the polymer chains are typically more coiled and have a shorter effective conjugation length, resulting in a λ_max at a lower wavelength. In the solid state (e.g., as a thin film), the chains can pack more closely and adopt a more planar conformation, leading to a red-shifted λ_max. acs.org For instance, a λ_max of around 540 nm in solution can shift to 580 nm in a spin-coated film. researchgate.net

Thermochromism: Poly(3-alkoxythiophene)s can exhibit thermochromism, where the color of the material changes with temperature. This is due to a reversible conformational change from a planar, highly conjugated structure at lower temperatures to a less planar, twisted conformation at higher temperatures, which is reflected as a blue-shift in the UV-Vis absorption spectrum. acs.orgresearchgate.net However, poly(this compound) has been noted to maintain a highly conjugated structure even at elevated temperatures if the side chain disorder does not introduce significant steric hindrance. researchgate.net

The shape of the absorption spectrum, particularly the presence of vibronic shoulders at longer wavelengths, can also provide information about the degree of order and crystallinity within the polymer film. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of the constituent atoms within the top few nanometers of a material's surface. nih.govntu.edu.tw The fundamental principle of XPS is based on the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. ntu.edu.tw The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms. casaxps.comthermofisher.com

For poly(this compound), XPS analysis is employed to confirm the presence and stoichiometry of carbon, oxygen, and sulfur, the key elements constituting the polymer. A survey scan would reveal peaks corresponding to the C 1s, O 1s, and S 2p core levels. High-resolution scans of these individual peaks provide detailed information about the chemical bonding.

The C 1s spectrum of P3OOT is expected to be complex, with multiple components corresponding to the different carbon environments: the carbon atoms in the thiophene ring (C-S and C=C), the aliphatic carbons of the octyloxy side chain (C-C and C-H), and the carbon atom directly bonded to the oxygen atom (C-O). casaxps.com The binding energy of the C-O bond is typically shifted to a higher value compared to the C-C and C-H bonds due to the higher electronegativity of oxygen.

The O 1s spectrum would show a primary peak corresponding to the ether linkage (C-O-C) in the octyloxy side chain. The S 2p spectrum is characterized by a doublet (S 2p3/2 and S 2p1/2) arising from spin-orbit coupling, with the peak position being characteristic of the sulfur atom within the thiophene ring. acs.org The absence of signals from other elements, such as those from residual catalysts or dopants, can also be confirmed, attesting to the purity of the polymer film. acs.org

Table 1: Theoretical Elemental Composition of this compound Monomer

| Element | Symbol | Atomic % |

|---|---|---|

| Carbon | C | 68.57% |

| Hydrogen | H | 8.57% |

| Oxygen | O | 7.14% |

Note: XPS does not detect hydrogen. The atomic percentages are calculated based on the chemical formula and are what would be expected in a bulk analysis, while XPS provides surface-sensitive information.

Molecular Weight Distribution Analysis via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. researchgate.netlcms.cz GPC separates polymer chains based on their hydrodynamic volume in solution. mit.edu Larger molecules, which occupy a larger volume, are excluded from the pores of the chromatography column packing material and thus elute first. Smaller molecules can penetrate the pores to a greater extent, leading to a longer elution time. jordilabs.com By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. lcms.cz

The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.net Mn is the total weight of all polymer molecules in a sample divided by the total number of polymer molecules. Mw is more sensitive to the presence of high molecular weight chains. The PDI is a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution. researchgate.net

For poly(this compound), the molecular weight and PDI are critical parameters as they significantly influence the polymer's solubility, processability, and the mechanical and electronic properties of the resulting films. Research by Sheng et al. (2008) on the electrochemical polymerization of poly(3-n-octyloxythiophene) reported the characterization of the polymer using GPC. wikipedia.org

Table 2: Representative GPC Data for Poly(3-alkoxythiophene)s

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |

|---|---|---|---|---|

| Poly(3,3'-didodecylsulfur-2,2'-bithiophene) | 3600 | - | - | acs.org |

| Poly(lactic acid) - Example | 62,916 | 138,700 | 2.23 | researchgate.net |

Note: The table includes example data for other polymers to illustrate typical GPC results, as specific comprehensive GPC data tables for P3OOT are not consistently published across literature. The study by Ng et al. on poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s provides an Mn value for a related polymer. acs.org

Morphological and Structural Order Characterization

The performance of poly(this compound) in electronic devices is intimately linked to the morphology and structural order of the polymer chains in the solid state. Various microscopy and scattering techniques are employed to probe these characteristics at different length scales.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. wikipedia.org In tapping mode, a sharp tip attached to a cantilever is oscillated at its resonance frequency and lightly "taps" on the surface as it scans. Changes in the cantilever's oscillation amplitude, due to tip-surface interactions, are used to construct the topographical image. Phase imaging, which records the phase lag between the cantilever's oscillation and the driving signal, is particularly useful for polymer films as it can reveal variations in material properties such as stiffness and adhesion, thus differentiating between crystalline and amorphous regions. dntb.gov.ua

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a key technique for determining the molecular packing and orientation of polymer chains within thin films. ntu.edu.tw In this method, an X-ray beam impinges on the film at a very shallow (grazing) angle, close to the critical angle for total external reflection. ntu.edu.tw This geometry enhances the scattering signal from the film while minimizing the signal from the substrate. The resulting 2D scattering pattern provides information about the crystalline structure and the preferential orientation of the polymer chains relative to the substrate. nih.gov

For conjugated polymers like P3OOT, two primary orientations are of interest: "edge-on," where the thiophene backbones are oriented parallel to the substrate and the π-π stacking direction is in the plane of the film, and "face-on," where the backbones are perpendicular to the substrate and the π-π stacking direction is normal to the film plane. nih.govthermofisher.com The orientation significantly impacts charge transport in devices like field-effect transistors and solar cells. GIWAXS patterns of semi-crystalline polythiophenes typically show a series of (h00) diffraction peaks in the out-of-plane direction, corresponding to the lamellar stacking of the side chains, and a (010) peak in the in-plane direction, which is indicative of the π-π stacking distance between polymer backbones. Analysis of the intensity and position of these peaks allows for the determination of the dominant chain orientation and the degree of crystallinity.

Correlation Between Regioregularity, Steric Hindrance, and Backbone Planarity

The regioregularity of substituted polythiophenes refers to the specific arrangement of the side chains along the polymer backbone. For a 3-substituted thiophene like this compound, polymerization can lead to different couplings between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling results in a regioregular polymer, while a random mixture of these couplings leads to a regioirregular polymer.

Regioregularity has a profound impact on the polymer's properties because it directly influences the degree of steric hindrance between adjacent side chains. In a highly regioregular HT-P3OOT, the octyloxy side chains are positioned on opposite sides of the polymer backbone in an alternating fashion, which minimizes steric repulsion. This reduced steric hindrance allows the thiophene rings to adopt a more coplanar conformation. lcms.cz A planar backbone is essential for maximizing the overlap of π-orbitals between adjacent thiophene units, which leads to a more extended effective conjugation length. This, in turn, results in a smaller bandgap and enhanced charge carrier mobility.

Conversely, the presence of HH couplings in regioirregular P3OOT introduces significant steric clashes between the bulky octyloxy side chains. This steric hindrance forces the thiophene rings to twist out of plane, disrupting the π-conjugation along the backbone. researchgate.net The result is a larger bandgap, localized electronic states, and consequently, poorer charge transport properties. The presence of the oxygen atom in the alkoxy side chain, being smaller than a methylene group, may reduce steric hindrance to some extent compared to an equivalent alkyl side chain, potentially allowing for a greater degree of planarity even with some regio-irregularity. However, achieving high regioregularity remains a key synthetic goal for optimizing the electronic properties of poly(this compound).

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | P3OOT |

| Poly(3-hexylthiophene) | P3HT |

| Poly(3-alkylthiophene)s | P3ATs |

| Poly(3-alkoxythiophene)s | P3AOTs |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | PDASBT |

| Poly(lactic acid) | PLA |

Electronic and Electrochemical Characteristics of Poly 3 Octyloxythiophene

Redox Behavior and Doping Processes

The ability of poly(3-octyloxythiophene) to be reversibly oxidized and reduced, a process known as doping, is fundamental to its conductivity. This process involves the removal (p-doping) or addition (n-doping) of electrons from the polymer backbone, leading to the formation of charge carriers.

Electrochemical p-doping, or oxidation, of polythiophenes is a widely studied and crucial process for their application in electronic devices. acs.org For poly(this compound), this process is generally facile and highly reversible. acs.orgresearchgate.net During oxidation, electrons are removed from the polymer chain, creating positively charged polarons and bipolarons. acs.orgnih.gov This is accompanied by the ingress of anions from the electrolyte to maintain charge neutrality. mdpi.com

Studies on analogous poly(3-alkoxythiophene)s have shown that the p-doping process is remarkably stable. For instance, some polythiophene films have demonstrated no significant change in their cyclic voltammetry (CV) behavior even after more than 100 scan cycles between 0 and 1.0 V, indicating excellent reversibility and stability of the p-doped state. acs.org The presence of electron-donating alkoxy groups, like the octyloxy group, can lower the oxidation potential compared to unsubstituted polythiophene, making the p-doping process more accessible. acs.orgmdpi.com The color of the polymer film also changes during doping, a phenomenon known as electrochromism. For instance, a soluble poly(this compound) derivative was observed to change from dark red in its reduced state to blue-green in its oxidized state. psu.edu

In contrast to p-doping, the electrochemical n-doping (reduction) of polythiophenes, including poly(this compound), is generally less stable and more challenging. acs.org This process involves the injection of electrons into the polymer backbone, which requires the presence of stabilizing cations from the electrolyte. However, the reduced form of the polymer is often susceptible to degradation, particularly in the presence of trace amounts of water or acid. utexas.edu

Research on similar polythiophenes has shown that polymer films can readily degrade at the high negative potentials required for n-doping. acs.org Sweeping the potential to sufficiently negative values can lead to irreversible changes in the polymer structure, affecting its subsequent electrochemical behavior. acs.org This instability is a significant limitation for applications that require both p- and n-type conductivity. The nature of the pendant group, the solvent, and the counterions all strongly influence the feasibility and stability of the n-doping process. acs.org

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox properties of materials like poly(this compound). By cycling the potential applied to a polymer-coated electrode and measuring the resulting current, detailed information about the oxidation and reduction processes can be obtained.

The onset oxidation potential (E_onset(ox)) is a critical parameter determined from a cyclic voltammogram. It represents the potential at which the polymer begins to be oxidized and is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level of the material. mdpi.com For two soluble poly(3-alkoxythiophene) derivatives, including one with an octyloxy side chain (POOT), the onset oxidation potential was found to be approximately 1040 mV (vs. Ag/AgCl). psu.edu This value is notably lower than that of unsubstituted thiophene (B33073) (1.65 V) and alkyl-substituted thiophenes (1.35 V), highlighting the electron-donating effect of the alkoxy group. psu.edu In another study on related copolymers, those containing 3,4-dioctoxythiophene units exhibited higher onset oxidation potentials compared to those with 3,4-dihexyloxythiophene units, which was attributed to greater steric hindrance from the longer side chains. mdpi.com

The reduction peak potential in a cyclic voltammogram corresponds to the potential at which the oxidized polymer is reduced back to its neutral state. For poly(this compound) (POOT) and a similar poly(3-propoxythiophene) (PPOT), the oxidation and reduction potentials were observed to be between +600 mV and +900 mV (vs. Ag/AgCl). psu.edu In a study of related poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s, the peak potentials for reduction were found to be in the range of -1.66 V to -1.74 V. acs.org The precise values of these potentials are influenced by factors such as the scan rate, with oxidation potentials typically increasing and reduction potentials decreasing slightly as the scan rate increases. acs.org

Band Gap Determination from Electrochemical Measurements

The electrochemical band gap (Eg) of a conducting polymer can be estimated from the onset oxidation and reduction potentials obtained from cyclic voltammetry. It is calculated as the difference between the HOMO and LUMO energy levels, which are determined from the onset oxidation and reduction potentials, respectively.

For a series of poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s, the electrochemical band gaps were evaluated to be between 2.0 and 2.1 eV. acs.org These values were derived from the difference between the ionization potential (IP), determined from the onset oxidation potential, and the electron affinity (EA), determined from the onset reduction potential. acs.org In another study, the optical band gaps for polymers containing trifluoromethyl-substituted polytriphenylamine derivatives were determined from the onset of their UV-vis absorption spectra to be 2.01 eV and 2.07 eV. mdpi.com While optical and electrochemical methods for determining the band gap are different, they often provide comparable values.

Charge Transport Dynamics within Poly(this compound) Films

The transport of charge carriers is a fundamental property governing the performance of organic electronic devices. In Poly(this compound) (P3OOT) films, this process is primarily understood through the motion of positive charge carriers, or holes. The primary mechanism for charge transport in such conjugated polymer films is hopping, where charge carriers move between localized states. ogs.itresearchgate.net

The mobility of these charge carriers is a key parameter. In electrochemically synthesized P3OOT thin films, the mobility of positive charge carriers at room temperature has been measured to be approximately 5 x 10⁻⁴ cm²/V·s. scielo.br This value is influenced by several factors, including the degree of molecular ordering and the presence of dopants. For instance, in regioregular P3OOT films, charge carrier mobility can vary significantly with the doping level. rsc.org At very low doping levels (e.g., 0.014%), mobility can be as high as 5 x 10⁻³ cm²/V·s. rsc.org However, as the doping level increases to around 1%, the mobility decreases to 5 x 10⁻⁴ cm²/V·s. rsc.org This initial decrease is attributed to the scattering of polarons by ionized dopants and the formation of immobile π-dimers. rsc.org A further increase in the doping level beyond 2% leads to a dramatic rise in mobility, reaching up to 0.5 cm²/V·s at a 23% doping level, which is explained by the formation of bipolarons and the transition to a more metal-like conduction. rsc.org

Table 1: Charge Carrier Mobility in Poly(this compound) Films under Various Conditions

| Polymer Form | Measurement Condition | Carrier Mobility (cm²/V·s) |

| Electrochemically synthesized P3OOT | Room Temperature | 5 x 10⁻⁴ scielo.br |

| Regioregular P3OOT | 0.014% Doping Level | 5 x 10⁻³ rsc.org |

| Regioregular P3OOT | 1% Doping Level | 5 x 10⁻⁴ rsc.org |

| Regioregular P3OOT | 23% Doping Level | 0.5 rsc.org |

Influence of Film Thickness and Morphology on Electrochemical Properties

The thickness and morphology of Poly(this compound) films play a crucial role in their electrochemical behavior, impacting properties such as charge storage capacity and ion transport. The morphology, including factors like film roughness and molecular orientation, is inherently linked to the synthesis or deposition method. For instance, in electrochemically grown films, the film roughness can be dependent on the thickness, often being a percentage of the total film thickness. scielo.brresearchgate.net

Cyclic voltammetry (CV) is a common technique used to study the electrochemical properties of these films. CV measurements reveal the redox behavior of the polymer. For P3OOT, the onset oxidation potential has been observed at approximately 1040 mV (vs. Ag/AgCl), with oxidation and reduction peaks appearing between +600 mV and +900 mV. psu.edu The thickness of the film can influence the visual characteristics observed during electrochemical switching; thicker films of P3OOT can appear dark blue or dark green in their fully oxidized state. psu.edu

The relationship between film thickness and charge storage capacity is not always linear. Studies on similar polythiophene derivatives have shown that there can be a non-monotonic relationship, where an optimal thickness exists for certain properties. rsc.orgrsc.org For example, in some conductive polymer films, a minimum charge storage capacity was observed at a specific thickness, which coincided with a high degree of specific molecular orientation. rsc.orgrsc.org Thinner and thicker films, which exhibited more mixed domain orientations, showed higher charge capacities. rsc.orgrsc.org This phenomenon is often attributed to the facilitation of ion transport from the electrolyte into the polymer layer when there is greater exposure of the polymer domain edges. rsc.orgrsc.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool to probe the properties of these films. iupac.orgjrossmacdonald.commdpi.com EIS can provide information about the charge transfer resistance at the electrode-polymer interface and the diffusion of ions within the polymer film, both of which are affected by the film's morphology and thickness. researchgate.net A more porous or disordered morphology might facilitate easier ion diffusion, leading to different impedance characteristics compared to a dense, highly ordered film. mdpi.commdpi.com

Table 2: Electrochemical Properties of Poly(this compound)

| Property | Value (vs. Ag/AgCl) |

| Onset Oxidation Potential (Eonset(ox)) | 1040 mV psu.edu |

| Oxidation Potential Range | +600 mV to +900 mV psu.edu |

| Reduction Potential Range | +600 mV to +900 mV psu.edu |

Optical Properties and Optoelectronic Phenomena in Poly 3 Octyloxythiophene

UV-Vis Absorption and Electronic Transitions

The optical properties of poly(3-octyloxythiophene) (P3OT), a derivative of the wider class of poly(3-alkylthiophene)s (P3ATs), are primarily governed by electronic transitions within its conjugated backbone. The absorption of light in the ultraviolet-visible (UV-Vis) region promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the context of conjugated polymers, these orbitals are often described as the valence and conduction bands, respectively. The most prominent electronic transition observed in the UV-Vis spectrum of P3OT is the π-π* transition, which is characteristic of conjugated systems. nih.gov This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital along the polymer's thiophene (B33073) ring backbone.

The position and shape of the UV-Vis absorption spectrum of P3OT are sensitive to several factors, including the solvent environment, temperature, and the physical state (solution or thin film) of the polymer. In dilute solutions, where polymer chains are relatively isolated, the absorption spectrum typically shows a broad, structureless band. nih.gov However, in the solid state (as a thin film), the spectrum often exhibits a red-shift and the appearance of vibronic structures, which are indicative of a more ordered, aggregated state where interchain interactions play a significant role. nih.gov The octyloxy side chains in P3OT enhance its solubility in organic solvents, facilitating its processing from solution.

Analysis of π-π* Transition Energies and Conjugation Length

The energy of the π-π* transition in poly(this compound) is intrinsically linked to the effective conjugation length of the polymer chain. The conjugation length refers to the extent over which the π-orbitals are delocalized along the polymer backbone. A longer effective conjugation length leads to a smaller HOMO-LUMO gap, resulting in the absorption of lower energy (longer wavelength) light. This phenomenon is a key characteristic of conjugated polymers.

Several factors can influence the effective conjugation length of P3OT. The regioregularity of the polymer, which describes the arrangement of the side chains, plays a crucial role. A higher degree of regioregularity (head-to-tail linkages) promotes a more planar conformation of the polymer backbone, thereby increasing the effective conjugation length and causing a red-shift in the absorption maximum (λmax). researchgate.net Conversely, any twisting or bending of the polymer chain, which can be induced by temperature or solvent interactions, disrupts the π-orbital overlap, shortens the effective conjugation length, and leads to a blue-shift in the absorption spectrum. researchgate.net

The relationship between the π-π* transition energy and conjugation length can be further understood by studying oligomers of thiophene. As the number of thiophene units in an oligomer increases, the λmax of the π-π* transition shifts to longer wavelengths, eventually saturating at a value that is characteristic of the polymer with a very long chain. researchgate.net This demonstrates that the electronic properties of the polymer are largely determined by segments of a particular effective conjugation length rather than the entire polymer chain.

Table 1: Representative UV-Vis Absorption Data for Poly(3-alkylthiophene)s

| Polymer | Solvent | Absorption Maximum (λmax) (nm) |

|---|---|---|

| Poly(3-octylthiophene) (P3OT) | Chloroform (B151607) | ~450 |

| Poly(3-hexylthiophene) (P3HT) | Chloroform | ~452 |

| Poly(3-dodecylthiophene) (P3DDT) | Chloroform | ~454 |

Hyperchromic and Hypochromic Shifts in Absorption Spectra

Hyperchromic and hypochromic shifts refer to an increase and decrease, respectively, in the molar absorptivity (ε) of a substance at a given wavelength. These effects are related to changes in the probability of the electronic transition. In the context of poly(this compound), such shifts can be observed under conditions that alter the polymer's conformation or aggregation state.

For instance, the transition from a disordered, coiled state in a good solvent to a more ordered, aggregated state in a poor solvent or in a thin film can lead to changes in the absorption intensity. The formation of aggregates can lead to either an increase (hyperchromism) or a decrease (hypochromism) in the peak absorbance, depending on the specific geometry of the intermolecular interactions (e.g., H- or J-aggregation). In H-aggregates, where the transition dipoles of the polymer chains are aligned parallel to each other, a blue-shift and a decrease in the intensity of the main absorption peak (hypochromism) are often observed. Conversely, J-aggregates, with a head-to-tail alignment of transition dipoles, typically exhibit a red-shifted absorption band with increased intensity (hyperchromism).

These shifts are crucial for understanding the morphology of P3OT in different environments and how it affects the material's ability to absorb light, which is a critical factor in its application in optoelectronic devices such as organic solar cells and photodetectors.

Electrochromic Behavior and Mechanisms

Poly(this compound) exhibits electrochromism, which is the ability of the material to undergo a reversible change in its optical properties upon the application of an electrical potential. This property arises from the redox activity of the conjugated polymer backbone. The process involves the removal of electrons (oxidation or p-doping) or the addition of electrons (reduction or n-doping) from the polymer chain.

The mechanism of electrochromism in P3OT is based on the generation of charge carriers, namely polarons and bipolarons, upon doping. In its neutral state, P3OT has a characteristic color determined by its π-π* transition. When an oxidizing potential is applied, electrons are removed from the polymer backbone, creating radical cations known as polarons. These polarons introduce new electronic states within the HOMO-LUMO gap, leading to the appearance of new absorption bands at lower energies (longer wavelengths). As the oxidation level increases, two polarons can combine to form a dication known as a bipolaron, which further modifies the electronic structure and, consequently, the absorption spectrum. These changes in the absorption spectrum result in a visible color change. The process is reversible, and upon applying a reducing potential, the polymer returns to its neutral state, and the original color is restored.

Color Changes Upon Electrochemical Oxidation and Reduction

The electrochromic switching of poly(this compound) is characterized by distinct color changes between its neutral and oxidized states. In its neutral, undoped state, a thin film of P3OT is typically red-orange in color. Upon electrochemical oxidation, the film undergoes a noticeable color change to a transparent blue or green-blue state. This color change is a direct consequence of the modification of the electronic absorption spectrum, as described above. The intensity of the color of the doped state and the speed of the color transition are dependent on factors such as the thickness of the polymer film, the nature of the electrolyte, and the applied potential.

Table 2: Electrochromic Properties of Poly(3-octylthiophene) (P3OT)

| State | Applied Potential (vs. Ag/AgCl) | Color |

|---|---|---|

| Neutral (Reduced) | ~0.0 V | Red-Orange |

| Oxidized (Doped) | > +0.6 V | Blue/Green-Blue |

The reversibility and stability of these color changes are critical for practical applications in devices such as smart windows, displays, and sensors. The long octyloxy side chains of P3OT contribute to a more amorphous morphology, which can facilitate ion transport within the film during the doping and de-doping processes, potentially improving the switching speed and stability of the electrochromic device.

Spectroelectrochemical Characterization of Electrochromic States

Spectroelectrochemistry is a powerful technique used to study the changes in the absorption spectrum of a material as a function of the applied electrochemical potential. For poly(this compound), this technique provides detailed insights into the electronic structure of the neutral, polaron, and bipolaron states.

A typical spectroelectrochemical experiment involves recording the UV-Vis-NIR (near-infrared) absorption spectrum of a P3OT film while the potential is incrementally stepped or swept. In the neutral state, the spectrum is dominated by the π-π* transition, typically with a λmax around 500-550 nm for a thin film. As the potential is increased to initiate oxidation, the intensity of this π-π* absorption band decreases, and new absorption bands appear at lower energies.

These new bands are associated with the formation of polarons and bipolarons. The polaron state is generally characterized by two absorption bands, while the bipolaron state has one lower energy absorption band. For P3ATs, these new absorptions typically appear in the NIR region of the spectrum. By analyzing the evolution of these spectral features as a function of the applied potential, it is possible to identify the potentials at which polarons and bipolarons are formed and to study the kinetics of the doping process. This detailed characterization is essential for understanding the fundamental mechanisms of electrochromism in P3OT and for optimizing its performance in electrochromic devices.

Thermochromic Effects and Conformational Transitions

Poly(this compound) also exhibits thermochromism, which is a reversible change in color with temperature. This phenomenon is a direct consequence of temperature-induced conformational changes in the polymer backbone. acs.org In the solid state, P3OT chains can adopt a relatively planar conformation, which allows for a high degree of π-electron delocalization and results in a longer effective conjugation length. This ordered state is responsible for the color observed at lower temperatures.

As the temperature is increased, the polymer chains gain thermal energy, leading to the introduction of torsional or twisting motions between adjacent thiophene rings. These conformational defects disrupt the planarity of the backbone, thereby reducing the effective conjugation length. acs.org This shortening of the conjugation length leads to an increase in the HOMO-LUMO gap, causing the absorption maximum to shift to shorter wavelengths (a blue shift). This spectral shift is perceived as a change in color, typically from red-orange at lower temperatures to yellow or pale yellow at higher temperatures. acs.org

The thermochromic transition in P3OT is generally reversible. Upon cooling, the polymer chains can relax back to a more planar conformation, and the original color is restored. The temperature at which this transition occurs is influenced by factors such as the regioregularity of the polymer and the length of the alkyl side chains. For regioregular poly(3-octylthiophene) (P3OT100), a steep thermochromic transition is observed at approximately 195 °C. acs.org The study of thermochromism provides valuable information about the conformational dynamics and intermolecular interactions in poly(this compound).

Table 3: Thermochromic Transition Data for Regioregular Poly(3-alkylthiophene)s

| Polymer | Transition Temperature (°C) |

|---|---|

| Poly(3-octylthiophene) (P3OT100) | ~195 |

| Poly(3-dodecylthiophene) (P3DT100) | ~150 |

| Poly(3-hexadecylthiophene) (P3HDT100) | ~140 |

Temperature-Dependent Optical Absorption Studies

The optical absorption of poly(this compound) (P3OT) is significantly influenced by temperature, a phenomenon known as thermochromism. This behavior is rooted in conformational changes along the polymer backbone. At lower temperatures, the polymer chains tend to adopt a more planar conformation, which allows for a greater degree of π-electron delocalization along the conjugated backbone. This extended conjugation length results in a lower energy π-π* electronic transition, and consequently, the material absorbs light at longer wavelengths, typically in the red region of the visible spectrum.

As the temperature increases, the octyloxy side chains gain thermal energy, leading to increased rotational and vibrational motion. This induces steric hindrance, causing the thiophene rings to twist relative to one another. This departure from planarity disrupts the conjugation along the polymer backbone, effectively shortening the effective conjugation length. The result is a blue shift in the absorption spectrum, as the energy required for the π-π* transition increases. The material's color changes from red-purple at low temperatures to yellow-orange at higher temperatures. This transition is generally reversible, although the exact transition temperature and the degree of the spectral shift can be influenced by factors such as regioregularity and the surrounding medium.

The thermochromic transition can be monitored by observing the changes in the maximum absorption wavelength (λmax) as a function of temperature. For similar poly(3-alkylthiophene)s, this transition is characterized by a significant shift in λmax over a specific temperature range.

Table 1: Illustrative Temperature-Dependent Absorption Maxima for a Poly(3-alkylthiophene)

| Temperature (°C) | λmax (nm) |

| 25 | 550 |

| 50 | 545 |

| 75 | 530 |

| 100 | 510 |

| 125 | 490 |

Note: This data is illustrative for a generic poly(3-alkylthiophene) to demonstrate the typical thermochromic trend.

Relationship Between Thermochromism and Inter/Intrachain Steric Interactions

The thermochromic behavior of poly(this compound) is intrinsically linked to the interplay of interchain and intrachain steric interactions. These interactions are largely governed by the flexible octyloxy side chains attached to the thiophene rings.

Intrachain Steric Interactions: At elevated temperatures, the increased kinetic energy of the octyloxy side chains leads to more frequent and energetic gauche-trans conformational changes. This dynamic disorder introduces steric repulsion between adjacent side chains along the same polymer backbone. To alleviate this strain, the thiophene rings are forced to twist out of the planar conformation, disrupting the π-orbital overlap and shortening the effective conjugation length. This is the primary driver of the observed blue shift in the absorption spectrum.

In solution, the nature of the solvent can mediate these interactions. In "good" solvents, the polymer chains are well-solvated and adopt a more coiled conformation, minimizing interchain interactions. In "poor" solvents, the polymer chains tend to aggregate to minimize contact with the solvent, leading to more pronounced interchain effects on the optical properties. nih.gov

Magneto-Optical Properties and Faraday Rotation

Poly(this compound) and related polythiophenes have garnered interest for their significant magneto-optical (MO) properties, particularly the Faraday effect. The Faraday effect describes the rotation of the plane of polarization of linearly polarized light as it passes through a material in the presence of a magnetic field aligned with the direction of light propagation. arizona.edu This phenomenon is a manifestation of magnetic circular birefringence, where the refractive indices for right- and left-circularly polarized light differ. The magnitude of this rotation is quantified by the Verdet constant, an intrinsic property of the material. arizona.edu

Measurement of Verdet Constant in Poly(this compound) Films

The Verdet constant (V) of poly(this compound) films can be measured by passing a beam of linearly polarized light through the film while it is subjected to a magnetic field parallel to the light's propagation direction. The angle of rotation of the polarization plane is then measured, and the Verdet constant is calculated using the formula:

θ = V * B * d

where θ is the angle of rotation, B is the magnetic field strength, and d is the path length of the light through the material. For thin films, sensitive measurement techniques are required to accurately determine the small rotation angles. Unusually high Verdet constants have been reported for some regioregular polythiophene derivatives. researchgate.net For instance, values on the order of 10^4 to 10^5 deg·T⁻¹·m⁻¹ have been observed in some conjugated polymers, which is significantly higher than that of many traditional inorganic magneto-optical materials. arizona.eduresearchgate.net

Table 2: Representative Verdet Constants for Various Materials

| Material | Verdet Constant (deg·T⁻¹·m⁻¹) | Wavelength (nm) |

| Poly(3-hexylthiophene) (regioregular) | 6.25 x 10⁴ | Not specified |

| Terbium Gallium Garnet (TGG) | 7.68 x 10⁴ | Not specified |

| Poly(arylene ethynylene) | 2.5 x 10⁵ | Not specified |

| Chiral Helical Poly-3-(alkylsulfone)thiophene | (7.63 ± 0.78) x 10⁴ | 532 |

Note: This table provides context by comparing Verdet constants of related polymers and a standard MO material. Specific values for poly(this compound) can vary based on processing and regioregularity.

Theoretical Hypotheses on Persistent Currents and Orbital Magnetism

The observation of large Verdet constants in polythiophenes has led to several theoretical hypotheses to explain the underlying mechanism, as it is not fully understood. researchgate.net One prominent theory suggests the involvement of persistent currents and orbital magnetism.

This hypothesis posits that the delocalized π-electrons in the conjugated polymer backbone can behave as molecular "ring currents" when subjected to an external magnetic field. In regions where the polymer chain forms loops or helical structures, the magnetic field could induce a net current of these delocalized electrons. This induced current, in turn, generates a secondary magnetic field, leading to a large magnetic moment and a strong interaction with the propagating light.

The supramolecular organization of the polymer chains in thin films is thought to be critical. researchgate.net The formation of ordered, aggregated structures could create pathways for these persistent currents to flow over extended domains, amplifying the magneto-optical effect. researchgate.net The important factors in the magneto-optic effect in these polymers are believed to include partial conductivity in the ordered polymer chains, the spatial structure of the polymer (such as helicity), the presence of ring-like structures, and interchain coupling. researchgate.net

Time-Resolved Photoluminescence for Charge Carrier Dynamics

Time-resolved photoluminescence (TRPL) is a powerful spectroscopic technique used to investigate the dynamics of photoexcited species, including charge carriers (polarons), in materials like poly(this compound). By exciting the material with an ultrashort pulse of light and measuring the subsequent decay of the photoluminescence intensity over time, one can gain insights into the processes of charge carrier generation, migration, and recombination.

Upon photoexcitation, excitons (bound electron-hole pairs) are initially formed. In polythiophenes, these excitons can either decay radiatively, producing photoluminescence, or dissociate into free charge carriers. The dissociation process is often facilitated at interfaces, such as those between ordered and disordered regions of the polymer or between adjacent polymer chains.

TRPL studies can reveal the lifetimes of these excited states. A fast decay component in the photoluminescence signal is often attributed to the rapid dissociation of excitons into charge carriers or non-radiative decay pathways. Slower decay components can be related to the recombination of geminate or non-geminate charge pairs. In studies of related poly(3-alkylthiophene)s, it has been shown that interchain interactions play a significant role in both the absorption and emission properties. aps.org The generation of charge carriers can be an intrinsic feature of the polymer, occurring on a very fast timescale due to the dissociation of polaron pairs that reside on adjacent polymer chains. utoledo.edu

By analyzing the photoluminescence decay kinetics at different emission wavelengths and under various conditions (e.g., temperature, excitation intensity), it is possible to build a detailed picture of the charge carrier dynamics that are fundamental to the performance of optoelectronic devices based on poly(this compound).

Theoretical and Computational Investigations of 3 Octyloxythiophene and Its Polymers

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3-octyloxythiophene and its polymers. These calculations focus on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy difference between them—the HOMO-LUMO gap—is a key determinant of the material's electronic and optical characteristics. physchemres.orgaustinpublishinggroup.com

For poly(this compound) (P3OT), DFT calculations using the B3LYP functional and a 6-311+G(d) basis set have been performed to determine its electronic properties. researchpromo.com In a vacuum (gas phase), the HOMO and LUMO energy levels were calculated to be -6.44 eV and -3.63 eV, respectively, resulting in an energy gap of 2.81 eV. researchpromo.com These values are crucial for predicting the material's potential in electronic devices, such as the theoretical open-circuit voltage in a solar cell, which was calculated to be 2.711 eV. researchpromo.com The frontier orbitals (HOMO and LUMO) in poly(3-alkylthiophene)s are primarily composed of the p-orbitals perpendicular to the thiophene (B33073) plane, forming a π-orbital system. rsc.org

The electronic structure is also significantly influenced by the polymer's architecture, such as in macrocyclic (cyclic) forms of polythiophenes. Theoretical studies on cyclic poly(3-hexylthiophene) (P3HT), a closely related polymer, show that the HOMO level decreases as the number of repeating units (degree of polymerization, DPn) increases. mdpi.com This is contrary to its linear counterpart, where the HOMO level generally increases with chain length. mdpi.com This trend in cyclic polymers is attributed to the increased bending and torsional strain in larger rings. mdpi.com

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Poly(this compound) (P3OT) | DFT/B3LYP/6-311+G(d) | -6.44 | -3.63 | 2.81 | researchpromo.com |

| Cyclic P3HT (14-mer) | Cyclic Voltammetry | -4.86 | N/A | N/A | mdpi.com |

| Cyclic P3HT (43-mer) | Cyclic Voltammetry | -4.89 | N/A | N/A | mdpi.com |

| Linear P3HT (14-mer) | Cyclic Voltammetry | -4.94 | N/A | N/A | mdpi.com |

| Linear P3HT (43-mer) | Cyclic Voltammetry | -4.91 | N/A | N/A | mdpi.com |

Simulations of Optical and Electrochemical Properties